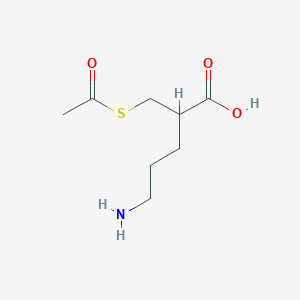

2-Acetylthiomethyl-5-aminopentanoic acid

Description

2-Acetylthiomethyl-5-aminopentanoic acid is a synthetic amino acid derivative characterized by a pentanoic acid backbone modified with an acetylthioether group at the C2 position and an amine group at the C5 position. The acetylthiomethyl group enhances stability compared to free thiols, while the amine group contributes to hydrophilic interactions.

Properties

CAS No. |

70873-82-4 |

|---|---|

Molecular Formula |

C8H15NO3S |

Molecular Weight |

205.28 g/mol |

IUPAC Name |

2-(acetylsulfanylmethyl)-5-aminopentanoic acid |

InChI |

InChI=1S/C8H15NO3S/c1-6(10)13-5-7(8(11)12)3-2-4-9/h7H,2-5,9H2,1H3,(H,11,12) |

InChI Key |

WWGGEJABWBKUJH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)SCC(CCCN)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

5-(2-(2-Phenylacetamido)Thiazol-5-yl)Pentanoic Acid (Compound 26)

Structure: Features a thiazole ring substituted with a phenylacetamido group at C2 and a pentanoic acid chain at C5 (molecular formula inferred as C₁₇H₁₉N₃O₃S). Key Differences:

- Functional Groups : Compound 26 incorporates a thiazole heterocycle and phenylacetamido moiety, whereas the target compound lacks aromaticity but includes an acetylthioether.

- Synthetic Route: Prepared via ester hydrolysis of ethyl 5-(2-(2-phenylacetamido)thiazol-5-yl)pentanoate .

- Pharmacological Potential: Thiazole derivatives often exhibit antimicrobial or kinase inhibitory activity, suggesting Compound 26 may target enzymes like proteases or kinases. The target compound’s acetylthioether could favor redox-sensitive interactions (e.g., glutathione pathways) .

N-(5-(4-(5-Amino-1,3,4-Thiadiazol-2-yl)Butyl)Thiazol-2-yl)-2-Phenylacetamide (Compound 27)

Structure : Contains a 1,3,4-thiadiazole ring linked to a butyl-thiazole backbone and a phenylacetamide group.

Key Differences :

- Heterocyclic Core: The 1,3,4-thiadiazole in Compound 27 contrasts with the target compound’s linear structure. Thiadiazoles are known for antiviral and anticancer activity due to their electron-deficient cores.

- Bioactivity : Likely targets nucleotide-binding proteins (e.g., ATPases), whereas the target compound’s primary amine and thioether may enhance metal chelation or prodrug activation .

2-Amino-5-(Ethylamino)-5-Oxopentanoic Acid

Structure: A glutamine derivative with an ethylamino-oxo group at C5 (molecular formula: C₇H₁₄N₂O₃). Key Differences:

- Functional Groups: The ethylamino-oxo group introduces a urea-like motif, increasing hydrogen-bonding capacity compared to the target compound’s primary amine.

- Physicochemical Properties : Higher polarity (logP ~ -1.2 estimated) due to the oxo group, whereas the acetylthioether in the target compound may improve lipid solubility (logP ~ 0.5 estimated) .

- Biological Roles : Similar to glutamine, this compound may participate in nitrogen metabolism, while the target compound’s thioether could act as a reactive oxygen species (ROS) scavenger.

Comparative Data Table

Research Findings and Mechanistic Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.